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Compound of Interest

Compound Name: 7-Methyl DMT

Cat. No.: B13768765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-N,N-dimethyltryptamine

(7-Methyl-DMT), a lesser-known tryptamine derivative. This document synthesizes available

data on its chemical properties, pharmacology, and relevant experimental procedures to serve

as a foundational resource for research and development.

Core Chemical and Physical Data
7-Methyl-DMT is a substituted tryptamine characterized by a methyl group at the 7-position of

the indole ring. Its fundamental properties are summarized below.
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Property Value Reference

CAS Number 65882-39-5 [1][2][3]

Molecular Formula C13H18N2 [2][3]

Molecular Weight 202.30 g/mol [2][3]

IUPAC Name
N,N-dimethyl-2-(7-methyl-1H-

indol-3-yl)ethan-1-amine
[3]

Synonyms
7,N,N-TMT, 7-methyl-N,N-

Dimethyltryptamine, 7-TMT
[2][4]

Appearance
Solid (Form-specific details not

widely reported)
[2]

Pharmacological Profile
7-Methyl-DMT is primarily characterized as a serotonin 5-HT2 receptor agonist.[4][5] Its

pharmacological activity has been investigated in comparison to its parent compound, N,N-

Dimethyltryptamine (DMT), and other related hallucinogens.

Receptor Affinity and Potency
Direct quantitative binding data, such as K_i_ (inhibition constant) or EC_50_ (half-maximal

effective concentration) values for 7-Methyl-DMT at specific serotonin receptor subtypes, are

not widely available in the public literature. However, seminal research by Glennon et al. (1980)

provides valuable comparative data.

The study utilized a rat fundus serotonin receptor assay to determine the pA2 value, a measure

of a competitive antagonist's affinity. While not a direct measure of agonist affinity, related

tryptamines were evaluated for their potency. The research found that 7-Methyl-DMT

possesses a higher pA2 value than DMT itself, suggesting a stronger interaction with the

serotonin receptors in this assay.[1] For context, the table below includes affinity (K_i_) and

potency (EC_50_) data for the parent compound, DMT, and its potent analog, 5-MeO-DMT.
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Compound Receptor K_i_ (nM) EC_50_ (nM) Reference

DMT 5-HT2A 127 - 1200 38.3 [6][7]

5-HT1A 183 >10,000 [7]

SERT 594 - [8]

5-MeO-DMT 5-HT2A - 1.80 - 3.87 [7]

5-HT1A - 3.92 - 1060 [7]

Note: Lower K_i_ and EC_50_ values indicate higher affinity and potency, respectively.

In Vivo Behavioral Studies
Animal studies confirm that 7-Methyl-DMT is psychoactive, producing behavioral effects

consistent with hallucinogenic compounds.

Drug Discrimination in Rats: In rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-

methylamphetamine (DOM) from saline, 7-Methyl-DMT was found to fully substitute, or

"generalize," for DOM.[2] This indicates that the animals perceived the subjective effects of

7-Methyl-DMT as being similar to those of DOM.

Comparison with Analogs: Studies have shown that both 7-Methyl-DMT and its 5-methoxy

derivative (5-MeO-7-Me-DMT) produce behavioral responses in rats similar to those of

psychedelic drugs like DMT.[1][4] Interestingly, larger 7-substituted derivatives, such as 7-

ethyl-DMT and 7-bromo-DMT, did not elicit these responses, despite having a higher affinity

for serotonin receptors in vitro.[1]

Signaling Pathways
As a 5-HT2A receptor agonist, 7-Methyl-DMT is presumed to initiate the canonical G_q_/G_11_

signaling cascade, which is the primary pathway for classical serotonergic psychedelics.
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Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway

Upon binding of an agonist like 7-Methyl-DMT, the 5-HT2A receptor activates the G_q_/G_11_

protein. This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a

cascade of downstream cellular responses.

Experimental Protocols
Synthesis of 7-Methyl-DMT (Plausible Route)
While a specific, detailed synthesis for 7-Methyl-DMT is not readily available, a plausible and

common method for preparing substituted tryptamines is the Speeter-Anthony tryptamine

synthesis. A generalized workflow is presented below.
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Figure 2: Generalized Speeter-Anthony Synthesis Workflow

Methodology:

Acylation: 7-Methylindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl

ether) to form 7-methyl-indole-3-glyoxylyl chloride.
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Amidation: The resulting acid chloride is then treated with dimethylamine to yield the

corresponding amide, 2-(7-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.

Reduction: The amide is reduced to the final tryptamine using a strong reducing agent such

as lithium aluminum hydride (LAH) or alane (AlH3) in a solvent like tetrahydrofuran (THF).

Purification: The final product is isolated and purified using standard laboratory techniques,

such as extraction and crystallization or chromatography.

Recent advancements in continuous flow synthesis have also been applied to DMT and its

analogs, offering improved safety, efficiency, and scalability over traditional batch methods.[9]

Behavioral Assay: Drug Discrimination in Rats
The following is a representative protocol for drug discrimination studies, adapted from

methodologies used for DMT and other hallucinogens.[10][11]

Objective: To determine if a test compound (e.g., 7-Methyl-DMT) produces subjective effects

similar to a known training drug (e.g., DOM or DMT).

Methodology:

Apparatus: Standard two-lever operant conditioning chambers.

Subjects: Male Sprague-Dawley rats are typically used.

Training Phase:

Animals are trained to press one lever ("drug-appropriate") after receiving an injection of

the training drug (e.g., 5 mg/kg DMT, IP) and a second lever ("saline-appropriate") after

receiving a saline injection.

Correct lever presses are rewarded with food pellets on a fixed-ratio schedule.

Training continues until rats reliably respond on the correct lever (e.g., >80% accuracy) for

both drug and saline sessions. This process can take a significant number of sessions.[10]

Testing Phase:
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Once trained, substitution tests are conducted. Animals are administered various doses of

a test compound (e.g., 7-Methyl-DMT).

The percentage of responses on the drug-appropriate lever is recorded.

Full substitution is typically defined as >80% of responses on the drug-appropriate lever.

The dose at which 50% of responses are on the drug-appropriate lever is calculated as

the ED_50_.[10]

Analytical Methods
The identification and quantification of 7-Methyl-DMT would employ standard analytical

techniques used for other tryptamines.

Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for the identification

of DMT and its analogs by providing a characteristic fragmentation pattern and retention

time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and

specific method for quantifying the compound and its metabolites in biological matrices like

plasma and urine.

Thin-Layer Chromatography (TLC): A useful technique for initial screening and purity

assessment, often used in conjunction with a colorimetric reagent like Ehrlich's reagent,

which turns purple in the presence of an indole moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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